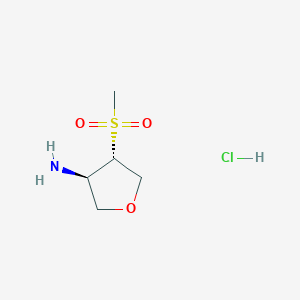

(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride

Description

(3R,4S)-4-Methylsulfonyloxolan-3-amine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) core substituted with a methylsulfonyl group at the 4-position and an amine group at the 3-position. The stereochemistry (3R,4S) is critical for its biological interactions, as seen in analogous compounds . The methylsulfonyl moiety enhances electrophilicity and may act as a leaving group in synthetic applications, while the hydrochloride salt improves solubility and stability.

Properties

IUPAC Name |

(3R,4S)-4-methylsulfonyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c1-10(7,8)5-3-9-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCTUJTWDBYYDW-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1COC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride typically involves several steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the methylsulfonyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include hydroxyl-, fluoro-, and alkyl-substituted derivatives of the oxolane or piperidine cores. A comparative analysis is provided below:

Key Observations :

- Methylsulfonyl vs.

- Fluorine Substitution : Fluorinated analogs (e.g., 3-fluorooxolane) exhibit higher lipophilicity (clogP ~1.2 inferred), enhancing membrane permeability .

- Core Structure : Piperidine/pyrrolidine derivatives (e.g., ) show distinct conformational flexibility compared to oxolane, affecting target binding .

Suppliers and Market Presence :

- The compound (3R,4S)-4-aminooxan-3-ol hydrochloride is available from Aaron Chemicals LLC (100 mg to 25 g, $31–$2,718) , while fluorinated derivatives are supplied by ChemBK and Global Chemical Supplier . Over 15 suppliers () offer structurally related amines, indicating robust demand for chiral intermediates .

Biological Activity

Overview of (3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride

This compound is a chemical compound that belongs to the class of sulfonamides and is characterized by a unique oxolane (tetrahydrofuran) structure. This compound may exhibit various biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₅H₁₃ClN₃O₂S

- Molecular Weight : Approximately 195.7 g/mol

- Solubility : Generally soluble in water due to the presence of the hydrochloride salt.

The biological activity of sulfonamide derivatives often involves inhibition of specific enzymes or pathways in microorganisms or human cells. For instance, they may act as:

- Antimicrobial agents : Inhibiting bacterial growth by targeting folate synthesis.

- Antiviral agents : Potentially interfering with viral replication mechanisms.

Antimicrobial Activity

Research has shown that compounds with similar structures can exhibit significant antimicrobial properties. For example:

- In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed effective minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL.

-

Case Study on Antiviral Activity :

- Another investigation focused on the antiviral potential of sulfonamide compounds against influenza viruses. The findings suggested that these compounds could reduce viral titers significantly in cell cultures.

Comparative Analysis

| Compound | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| This compound | Moderate | Potential |

| Sulfanilamide | High | Low |

| Trimethoprim | High | Moderate |

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Areas for exploration include:

- Mechanistic studies to understand its interactions at a molecular level.

- Clinical trials to assess safety and efficacy in humans.

- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for (3R,4S)-4-Methylsulfonyloxolan-3-amine hydrochloride, and how can enantiomeric purity be ensured?

Answer:

The synthesis typically involves enantioselective strategies, such as chiral catalysis or resolution of racemic mixtures. Key steps include:

- Chiral Induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during oxolane ring formation .

- Methylsulfonyl Introduction : Nucleophilic substitution (SN2) of a hydroxyl or halide group with methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrochloride Formation : Salt formation via HCl gas bubbling in anhydrous ether or methanol .

To ensure enantiomeric purity: - Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for analytical separation .

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure crystals .

Basic: Which analytical techniques are most effective for confirming the stereochemistry of (3R,4S)-4-Methylsulfonyloxolan-3-amine hydrochloride?

Answer:

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the 3D arrangement of the oxolane ring and sulfonyl group .

- NMR Spectroscopy :

- NOESY/ROESY to detect spatial proximity between the methylsulfonyl group and adjacent protons .

- ¹³C NMR to confirm the configuration of the chiral centers via coupling constants (e.g., J values for axial vs. equatorial substituents) .

- Chiral HPLC : Quantifies enantiomeric excess (e.g., using a Chiralcel OD column with hexane/isopropanol mobile phase) .

Basic: How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

Answer:

- Solubility Enhancement : The hydrochloride salt increases polarity, improving solubility in aqueous buffers (e.g., PBS at pH 7.4). This is critical for in vitro assays .

- Stability Considerations :

- pH Sensitivity : Stability is optimal in mildly acidic conditions (pH 4–6). Hydrolysis of the methylsulfonyl group may occur at extreme pH .

- Thermal Stability : Lyophilized salts show long-term stability at -20°C, while solutions should be stored at 4°C for <72 hours .

Advanced: What reaction mechanisms are involved in the nucleophilic substitution reactions of the methylsulfonyl group in this compound?

Answer:

The methylsulfonyl (MsO) group acts as a leaving group in SN2 reactions due to its strong electron-withdrawing nature. Key mechanistic insights:

- Steric Effects : The oxolane ring’s rigidity restricts nucleophile approach, favoring backside displacement in less hindered positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .

- Isotopic Labeling : Use of deuterated nucleophiles (e.g., NaBD₄) confirms retention of configuration in SN2 pathways .

Advanced: How can computational models like QSAR predict the biological activity of this compound against specific enzyme targets?

Answer:

- QSAR Parameters : Include logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity to predict blood-brain barrier penetration or target binding .

- Molecular Dynamics (MD) Simulations : Assess interactions with enzymes (e.g., sulfotransferases) by modeling the methylsulfonyl group’s electrostatic potential .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., comparing (3R,4S) vs. (3S,4R) diastereomers) .

Advanced: What experimental approaches resolve contradictions in stereochemical outcomes reported in different synthesis methods?

Answer:

- Comparative Kinetic Analysis : Monitor reaction rates under varying conditions (e.g., temperature, solvent polarity) to identify stereochemical drift .

- Chiral Additives : Introduce camphorsulfonic acid to stabilize specific transition states and suppress racemization .

- Cross-Validation : Combine X-ray data with vibrational circular dichroism (VCD) to confirm absolute configuration .

Advanced: What are the key challenges in designing in vivo studies to evaluate the pharmacokinetics of this compound?

Answer:

- Metabolic Stability : The methylsulfonyl group may undergo hepatic sulfoxidation; use LC-MS/MS to track metabolites in plasma .

- Tissue Distribution : Radiolabeling (e.g., ³⁵S for the sulfonyl group) quantifies uptake in target tissues .

- Species Variability : Compare rodent vs. primate CYP450 isoforms to model human metabolic pathways .

Advanced: How does the stereochemistry of the oxolane ring influence interactions with biological receptors?

Answer:

- Receptor Binding : The (3R,4S) configuration aligns the methylsulfonyl group with hydrophobic pockets in enzyme active sites (e.g., tyrosine kinases) .

- Enantiomer-Specific Activity : The (3S,4R) enantiomer may exhibit reduced binding due to steric clashes, validated via competitive inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.